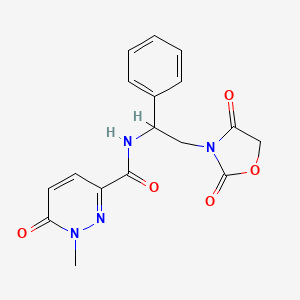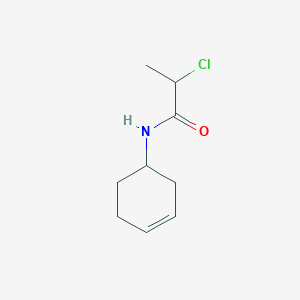![molecular formula C26H30ClN3O5S2 B2685660 methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215758-74-9](/img/structure/B2685660.png)
methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H30ClN3O5S2 and its molecular weight is 564.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Biological Activities
The compound methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is part of a broader class of molecules that have been explored for their potential biological activities and applications in various fields of scientific research. These molecules, including structurally related thienopyridines and their derivatives, have been synthesized using a variety of methods, including traditional chemical synthesis and microwave-assisted techniques, to enhance their yields and reduce reaction times. These compounds have shown valuable biological activities, which might include applications in medicinal chemistry, particularly as potential anti-inflammatory agents or as inhibitors for specific enzymes relevant to diseases like diabetes and cancer.
One approach to the synthesis of related compounds involves the bromination and diazo-coupling of pyridinethiones, leading to the formation of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds noted for their biological activities (Youssef, Azab, & Youssef, 2012). Additionally, the synthesis of N-10-methyl-4-thiofolic acid and related compounds highlights the exploration of thienopyridines as potential inhibitors of cofactor forms of tetrahydrofolate, indicating a potential application in the treatment of bacterial infections and cancer (Elliott, Temple, Frye, & Montgomery, 1975).
Another research direction involves the preparation of substituted methyl o-nitrophenyl sulfides, which through nucleophilic substitution and cyclization reactions, lead to compounds with possible antimicrobial applications (Dudová, Částek, Macháček, & Šimůnek, 2002). This demonstrates the versatility of thienopyridine derivatives in synthesizing new molecules with potential therapeutic benefits.
Antimicrobial and Antitumor Activities
The synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives further underline the potential of thienopyridine compounds in developing new antimicrobials. These compounds have been tested in vitro for their efficacy against various microbial strains, suggesting their potential as leads for new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Moreover, the exploration of thienopyridines for the synthesis of compounds with potential antitumor activities is evident in studies focusing on the synthesis of tetrahydropyrimidine-2-thione and their derivatives under microwave irradiation, showcasing an interest in rapid synthesis techniques for compounds with possible therapeutic applications (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Propiedades
IUPAC Name |
methyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2.ClH/c1-17(2)29-15-14-21-22(16-29)35-25(23(21)26(31)34-4)27-24(30)18-10-12-20(13-11-18)36(32,33)28(3)19-8-6-5-7-9-19;/h5-13,17H,14-16H2,1-4H3,(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHYCJOGLJUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
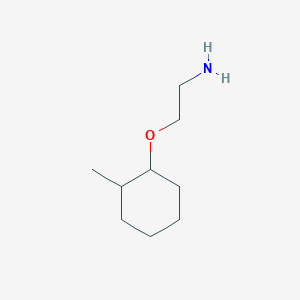
![2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685579.png)
![3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride](/img/structure/B2685580.png)
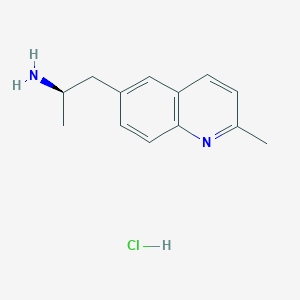
![N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2685583.png)
![Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2685588.png)

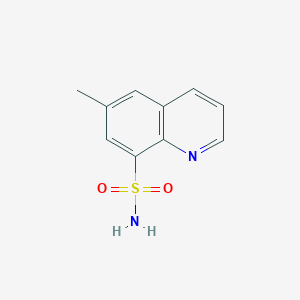
![2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2685591.png)
![5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685592.png)
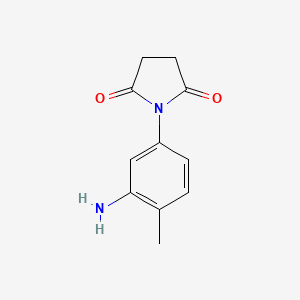
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)
